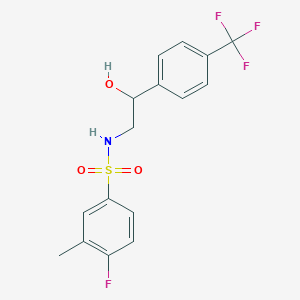

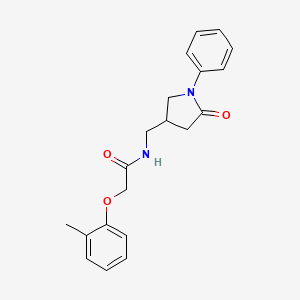

4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and enhance their performance .

Synthesis Analysis

The synthesis of fluorides has attracted significant attention from biologists and chemists . Enzymatic methods, including the use of various enzymes like cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, and others, have been explored for the synthesis of fluorinated compounds . Among all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Molecular Structure Analysis

The structure and catalytic mechanism of fluorinase, an enzyme that forms the C-F bond, are crucial to understand fluorobiochemistry .Chemical Reactions Analysis

Achieving selective fluorination is a significant challenge under mild conditions . Various enzyme-catalyzed synthesis methods have been studied since 2015 .Physical And Chemical Properties Analysis

Fluorine has unique physical and chemical properties, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .科学的研究の応用

Synthetic Chemistry and Catalysis

4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methylbenzenesulfonamide is part of a broader class of compounds explored for their potential in synthetic chemistry, especially in facilitating selective chemical reactions. For instance, derivatives of benzenesulfonamides have been synthesized to evaluate their abilities as cyclooxygenase-2 (COX-2) inhibitors, highlighting the role of fluorine atoms in enhancing COX-2 potency and selectivity (Hashimoto et al., 2002). Furthermore, the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes using N-fluorobenzenesulfonamides, demonstrates the compound's utility in achieving high yields and selectivities in fluorination reactions (Wang et al., 2014).

Medicinal Chemistry and Drug Design

The structural modification of benzenesulfonamide derivatives to explore pharmacological activities is a significant application area. The introduction of fluorine atoms into the benzenesulfonamide scaffold has been shown to enhance the selectivity and potency of COX-2 inhibitors, offering insights into the design of new therapeutics for treating inflammation and pain (Hashimoto et al., 2002). Additionally, the electrophilic fluorination of indoles to 3,3-difluoro-2-oxindoles using N-fluorobenzenesulfonimide reveals the compound's potential in synthesizing fluorinated analogs of biologically active molecules (Lim et al., 2012).

Material Science and Liquid Crystals

In material science, the fluorinated derivatives of benzenesulfonamides are investigated for their applications in developing new liquid crystalline materials. These materials show promise for use in smart windows and memory displays, demonstrating the versatility of fluorinated benzenesulfonamides in fields beyond medicinal chemistry (Dabrowski et al., 2017).

将来の方向性

特性

IUPAC Name |

4-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4NO3S/c1-10-8-13(6-7-14(10)17)25(23,24)21-9-15(22)11-2-4-12(5-3-11)16(18,19)20/h2-8,15,21-22H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIQWFLATSJLCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

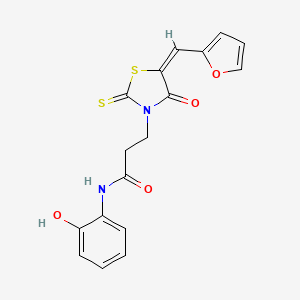

![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466896.png)

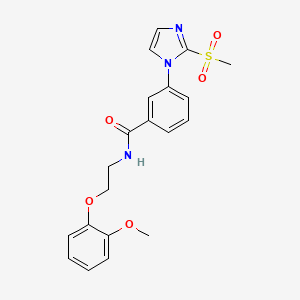

![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)

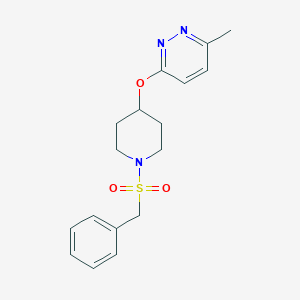

![2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466906.png)

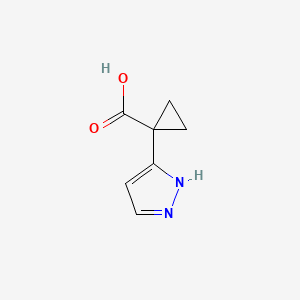

![N-(4-bromobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2466913.png)

![N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2466914.png)

![N-[4-(acetylamino)phenyl]-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2466916.png)